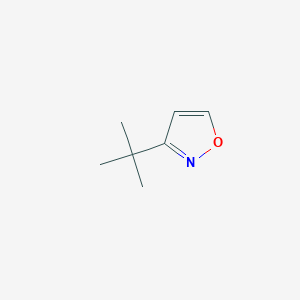

3-(tert-Butyl)isoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

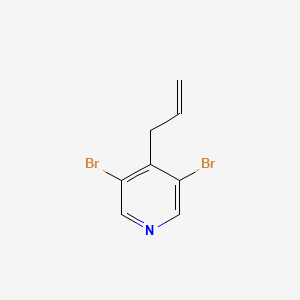

“3-(tert-Butyl)isoxazole” is a compound that belongs to the isoxazole class, which are five-membered heterocycles containing one oxygen atom and one nitrogen atom at adjacent positions . It has a molecular formula of C8H12N2O3, an average mass of 184.193 Da, and a monoisotopic mass of 184.084793 Da .

Synthesis Analysis

The synthesis of isoxazoles, including “3-(tert-Butyl)isoxazole”, has been a subject of research for many years. Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These transformations are sufficiently universal and are equally popular with synthetic chemists .Molecular Structure Analysis

The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles especially synthetically useful .Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction—firstly, pericyclic cycloaddition reaction .Future Directions

Isoxazoles, including “3-(tert-Butyl)isoxazole”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

properties

CAS RN |

1003-86-7 |

|---|---|

Product Name |

3-(tert-Butyl)isoxazole |

Molecular Formula |

C7H11NO |

Molecular Weight |

125.17 g/mol |

IUPAC Name |

3-tert-butyl-1,2-oxazole |

InChI |

InChI=1S/C7H11NO/c1-7(2,3)6-4-5-9-8-6/h4-5H,1-3H3 |

InChI Key |

MUCMKDMHJJIVHM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NOC=C1 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-methylphenyl)amino]Cyclohexanecarbonitrile](/img/structure/B8739960.png)

![1-Phenyl-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B8740009.png)

![2-Amino-5-chloro-N-[3-(1H-1,2,4-triazol-1-yl)propyl]benzamide](/img/structure/B8740016.png)

![2-(Methylsulfanyl)-5-[(pyridin-4-yl)methyl]pyrimidin-4(3H)-one](/img/structure/B8740023.png)

![N-cyano-N'-[4-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B8740043.png)